molecular formula C12H12Cl2N2 B384513 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole CAS No. 488093-82-9

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole

Cat. No.: B384513
CAS No.: 488093-82-9
M. Wt: 255.14g/mol
InChI Key: NVKCEYFKCICCSG-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole is a chemical compound with the molecular formula C12H12Cl2N2. It is a derivative of benzimidazole, featuring a dichlorocyclopropyl group attached to the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole typically involves the reaction of 2-methylbenzimidazole with 2,2-dichlorocyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-2,2-dichlorocyclopropyl)benzene
  • 2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane
  • 5,5-Dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane

Uniqueness

1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2/c1-8-15-10-4-2-3-5-11(10)16(8)7-9-6-12(9,13)14/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKCEYFKCICCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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